2-(5-Mercaptotetrazole-1-yl)ethanol-d4
CAS No.:
Cat. No.: VC0200761
Molecular Formula: C₃H₂D₄N₄OS
Molecular Weight: 150.2
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃H₂D₄N₄OS |
|---|---|
| Molecular Weight | 150.2 |
Introduction
Chemical Identity and Structure
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is a stable isotope-labeled version of 2-(5-Mercaptotetrazole-1-yl)ethanol, where four hydrogen atoms are replaced with deuterium atoms. The compound features a tetrazole ring with a mercapto group at the 5-position and a deuterated hydroxyethyl chain at the 1-position.
Basic Chemical Information
The basic chemical information for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is summarized in Table 1.
| Parameter | Information |
|---|---|
| IUPAC Name | 1,1,2,2-tetradeuterio-2-(5-sulfanyltetrazol-1-yl)ethanol |
| Molecular Formula | C₃H₂D₄N₄OS |
| Molecular Weight | 150.196 g/mol |
| Accurate Mass | 150.051 |
| CAS Number | Not assigned (unlabeled parent: 56610-81-2) |
| PubChem CID | 169443208 |
| SMILES Notation | [2H]C([2H])(O)C([2H])([2H])n1nnnc1S |
| InChI | InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9)/i1D2,2D2 |
Table 1: Chemical Identity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Structural Characteristics
The chemical structure of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 consists of a tetrazole ring with a mercapto (thiol) group at the 5-position. The distinctive feature is the deuterated hydroxyethyl substituent at the N-1 position, where all four hydrogen atoms of the ethyl chain have been replaced with deuterium atoms, while the hydroxyl hydrogen and the mercapto hydrogen remain as protium (regular hydrogen) .
The compound's structure can be described as having three main components:
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A tetrazole ring (5-membered heterocycle with four nitrogen atoms)
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A mercapto group (thiol, -SH) at the 5-position of the tetrazole ring
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A deuterated hydroxyethyl group (CD₂-CD₂-OH) at the N-1 position of the tetrazole ring
Physical and Chemical Properties
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 shares many properties with its non-deuterated analog but exhibits some distinct characteristics due to the presence of deuterium atoms.
Physical Properties
While specific physical property data for the deuterated compound is limited, many properties can be inferred from the non-deuterated version with slight modifications accounting for the deuterium effect.
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid | At room temperature |
| Color | White to Off-White | Similar to parent compound |
| Molecular Weight | 150.196 g/mol | Compared to 146.17 g/mol for non-deuterated analog |
| Isotopic Enrichment | Typically >98% | Standard for deuterated analytical standards |
| Melting Point | Expected similar to 132-138°C | Based on non-deuterated compound |
| Boiling Point (predicted) | Expected similar to ~221°C | Based on non-deuterated compound |
Table 2: Physical Properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Chemical Reactivity
The chemical reactivity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is generally similar to its non-deuterated counterpart, with some notable differences:
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Kinetic isotope effect: Reactions involving the deuterated C-D bonds typically proceed at slower rates than corresponding reactions with C-H bonds.
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The mercapto group (thiol) at the 5-position maintains its ability to participate in nucleophilic reactions and form disulfide bonds.
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The hydroxyl group retains its hydrogen-bonding capability and reactivity toward esterification and other typical alcohol reactions.
Applications
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 serves important functions in both pharmaceutical research and analytical chemistry.
Pharmaceutical Applications
The deuterated compound shares applications with its non-deuterated counterpart, which is known to be:
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An intermediate in the preparation of beta-lactam antibiotics, particularly Flomoxef
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A compound that exhibits vitamin K-dependent glutamylcarboxylase inhibitory activity
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A metabolite and structural analog of certain pharmaceutical compounds
The deuterated version specifically adds value for:
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Metabolic studies where deuterium labeling allows tracking of the compound through biological systems
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Pharmacokinetic investigations where deuterated analogs serve as internal standards
Analytical Applications
As a stable isotope-labeled compound, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 has significant utility in analytical chemistry:
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Internal standard for liquid chromatography-mass spectrometry (LC-MS) analyses
-
Reference material for quantitative analysis of the non-deuterated compound
-
Tracer for metabolic pathway studies
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Flammability | Flammable (F) | Keep away from heat/sparks/open flames |
| Toxicity | Toxic (T), Harmful (Xn) | Avoid ingestion, inhalation, and skin contact |
| Irritation | Irritant (Xi) | Prevent contact with eyes and skin |
| Environmental | WGK Germany: 3 | High hazard to waters |
Table 3: Safety Information Based on Non-deuterated Analog
| Format | Description |
|---|---|
| Neat | Pure compound without additives |
| Solution | Dissolved in appropriate solvent at certified concentration |
| Custom Formulations | Special preparations as required |
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